Banoxantrone D12 dihydrochloride
Description
Significance of Tumor Hypoxia in Oncological Pathophysiology
Hypoxia is a common pathophysiological feature of solid tumors, arising when rapid cancer cell proliferation outpaces the development of an adequate blood supply. nih.govoup.com This imbalance between oxygen demand and supply is a consequence of a structurally and functionally disturbed tumor microcirculation. oup.comnih.gov The resulting hypoxic state is strongly associated with tumor progression, increased malignancy, and resistance to a range of cancer treatments, including radiotherapy and chemotherapy. nih.govoup.com
Tumor hypoxia triggers a cascade of cellular changes, largely mediated by Hypoxia-Inducible Factors (HIFs), which are transcription factors that regulate genes involved in critical aspects of cancer biology. nih.govphysiology.org These adaptive responses include:
Angiogenesis: Hypoxia stimulates the formation of new, albeit often abnormal and leaky, blood vessels. nih.govphysiology.org
Metabolic Reprogramming: Cancer cells shift their metabolism to favor glycolysis, allowing for energy production in the absence of sufficient oxygen. nih.gov
Malignant Progression: Hypoxia can drive a more aggressive cancer phenotype, increasing the potential for local invasion and distant metastasis. oup.com
Therapy Resistance: Low oxygen levels directly reduce the efficacy of radiotherapy, which relies on oxygen to generate cytotoxic free radicals. por-journal.com Furthermore, hypoxic cells are often quiescent or slow-proliferating, making them less susceptible to chemotherapeutic agents that target rapidly dividing cells. nih.govpor-journal.com
The presence of hypoxic regions within a tumor is a significant clinical challenge and a predictor of poor patient prognosis. nih.govoup.com This has led to the development of therapeutic strategies specifically designed to target and eliminate these resistant cell populations.
Fundamental Principles of Bioreductive Drug Design
Bioreductive prodrugs, also known as Hypoxia-Activated Prodrugs (HAPs), represent a key strategy for targeting hypoxic tumor cells. nih.govnih.gov These compounds are administered in a relatively inactive form and are designed to be selectively activated under the low-oxygen conditions characteristic of the tumor microenvironment. nih.govacs.org
The core principle of bioreductive drug design involves exploiting the difference in redox potential between well-oxygenated normal tissues and hypoxic tumor tissues. enscm.fr The activation process generally relies on intracellular reductase enzymes. nih.gov The fundamental mechanism can be summarized as follows:
Administration: The inactive prodrug is distributed systemically.
Reduction: In hypoxic environments, the prodrug undergoes enzymatic reduction, typically by one- or two-electron reductases (e.g., cytochrome P450 reductases, NQO1), to a highly cytotoxic active form. acs.org
Oxygen-Inhibition: In normal, well-oxygenated tissues, any reduced intermediate of the prodrug is rapidly re-oxidized back to its inactive form, thus preventing toxicity to healthy cells. This "futile cycling" is a key element of selectivity. nih.gov
Cytotoxicity: The activated, cytotoxic agent remains trapped within the hypoxic tumor cell, where it can exert its cell-killing effect, often by damaging DNA. chemsrc.comaacrjournals.org
Several classes of bioreductive prodrugs have been developed, including quinones, nitroaromatics, and N-oxides. nih.govacs.org An ideal bioreductive drug should exhibit minimal toxicity in aerobic cells but become a potent cytotoxin across a wide range of hypoxic conditions. nih.gov
Overview of Banoxantrone D12 Dihydrochloride (B599025) as a Deuterium-Labeled Bioreductive Prodrug
Banoxantrone, also known as AQ4N, is a bioreductive prodrug belonging to the alkylaminoanthraquinone N-oxide class. invivochem.comnih.gov It was rationally designed to target and eliminate hypoxic cells within solid tumors. drugbank.com Banoxantrone itself displays little to no cytotoxicity. tocris.com However, under hypoxic conditions, it is activated by enzymes, including cytochrome P450s, through two sequential reductions into its highly potent cytotoxic metabolite, AQ4. aacrjournals.orginvivochem.comashpublications.org AQ4 is a DNA-affinic agent that acts as a powerful topoisomerase II inhibitor, intercalating with DNA to cause damage and induce cell death. chemsrc.comaacrjournals.orgnih.gov
Banoxantrone D12 dihydrochloride is the deuterium-labeled analogue of Banoxantrone dihydrochloride. medchemexpress.cominvivochem.comchemicalbook.com In this compound, twelve specific hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (B1214612). cymitquimica.com The practice of "deuteration" is a strategy used in drug discovery to modify the metabolic profile of a molecule. nih.govresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. nih.gov This kinetic isotope effect can potentially alter the pharmacokinetic properties of a drug, such as its half-life and bioavailability. nih.govnih.govwikipedia.org The development of deuterated compounds like this compound allows researchers to investigate how these subtle atomic changes might refine the therapeutic properties of a bioreductive agent. researchgate.netmedchemexpress.com
Research Findings
Chemical Properties
The following table outlines the key chemical properties of Banoxantrone and its deuterated form.
| Property | Banoxantrone Dihydrochloride | This compound |
| Synonyms | AQ4N | AQ4N D12 dihydrochloride |
| CAS Number | 252979-56-9 | 1562066-98-1 |
| Molecular Formula | C₂₂H₂₈N₄O₆·2HCl | C₂₂H₁₆D₁₂N₄O₆·2HCl |
| Molecular Weight | 517.4 g/mol | 529.48 g/mol |
| Appearance | Solid | Solid |
| Purity | ≥98% (HPLC) | 98% |
| Data sourced from references: 4, 5, 16, 18 |
Pharmacokinetic Data of Banoxantrone (AQ4N)
A Phase I clinical study provided pharmacokinetic data for the non-deuterated parent compound, Banoxantrone, following intravenous administration.
| Dose Level | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) | T₁/₂ (h) |
| 768 mg/m² | 99.8 ± 27.0 | 259.5 ± 67.8 | 3.9 ± 0.7 |
| 1200 mg/m² | 122.3 ± 13.1 | 340.8 ± 68.7 | 3.2 (range 2.8-4.1) |
| Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; T₁/₂: Half-life. Data represents mean ± standard deviation where available. Sourced from references: 10, 21 |
Activation of Banoxantrone (AQ4N) in Human Tumors
A proof-of-principle study measured the concentration of the active cytotoxic metabolite, AQ4, in tumor tissues from patients who received a single dose of Banoxantrone before surgery. This demonstrates the selective activation of the prodrug within the tumor microenvironment.
| Tumor Type | Mean AQ4 Concentration (μg/g) |
| Glioblastoma | 1.2 |
| Head and Neck | 0.65 |
| Distant Skin (Normal Tissue) | 0.037 |
| The study found that 22 of 32 patients had tumor AQ4 concentrations ≥ 0.2 μg/g, a level shown to be active in preclinical models. Sourced from reference: 32 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-BHITWGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Isotopic Modification of Banoxantrone D12 Dihydrochloride
Structural Framework of Alkylaminoanthraquinone Prodrugs
Banoxantrone belongs to the class of alkylaminoanthraquinone di-N-oxide prodrugs. scispace.comnih.govtandfonline.com These compounds are designed to be activated under specific physiological conditions, a feature that is central to their therapeutic potential. The core structure is based on an anthraquinone (B42736) scaffold, a three-ring aromatic system. Attached to this core are alkylamino side chains, which are crucial for the molecule's biological activity.
The "prodrug" designation signifies that Banoxantrone itself is relatively inactive. cancer.gov It is designed to be converted into its active, cytotoxic form, AQ4, within the body. nih.govdrugbank.com This conversion, or bioactivation, is a reductive process that occurs preferentially in hypoxic (low oxygen) environments, which are often characteristic of solid tumors. cancer.gov This targeted activation is a key design feature of alkylaminoanthraquinone prodrugs, aiming to concentrate the cytotoxic effects within tumor tissues while minimizing damage to healthy, well-oxygenated cells. scispace.comenscm.fr
The mechanism of action of the activated form, AQ4, involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. medchemexpress.comadooq.cominvivochem.com By interfering with this enzyme, AQ4 can lead to cell death in rapidly dividing cancer cells. nih.govinvivochem.com
Table 1: Key Structural and Functional Features of Banoxantrone
| Feature | Description |
| Compound Class | Alkylaminoanthraquinone di-N-oxide prodrug scispace.comnih.govtandfonline.com |
| Core Structure | Anthraquinone |
| Activation | Bioreduction under hypoxic conditions cancer.gov |
| Active Metabolite | AQ4 nih.govdrugbank.com |
| Mechanism of Action | Topoisomerase II inhibitor medchemexpress.comadooq.cominvivochem.com |
Rationale and Methodology of Deuterium (B1214612) Labeling in Banoxantrone D12 Dihydrochloride (B599025)
The substitution of hydrogen with deuterium, a stable isotope of hydrogen, is a technique known as isotopic labeling. musechem.commusechem.com In Banoxantrone D12 dihydrochloride, twelve hydrogen atoms are replaced by deuterium. medchemexpress.cominvivochem.com This seemingly subtle change has significant implications for research.
The primary rationale for deuterium labeling is to create a "heavy" version of the drug that can be easily distinguished from its non-labeled counterpart by analytical techniques such as mass spectrometry. nih.gov This allows researchers to precisely track the fate of the drug in biological systems.
The methodology for introducing deuterium into a molecule like Banoxantrone can involve several synthetic strategies. These can include using deuterated starting materials or employing specific chemical reactions that exchange hydrogen for deuterium at particular positions in the molecule. Common methods include halogen/deuterium exchange and reductive deuteration.
Implications of Isotopic Labeling for Advanced Mechanistic and Pharmacological Research
The use of deuterium-labeled compounds like this compound opens up new avenues for detailed scientific inquiry.
One of the key applications is in the study of drug metabolism and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion). musechem.comnih.gov By administering the deuterated compound, researchers can accurately measure its concentration and the formation of its metabolites in various tissues and fluids over time. This provides a clear picture of how the drug is processed and eliminated by the body.
Furthermore, isotopic labeling is invaluable for mechanistic studies. nih.govresearchgate.net For instance, it can help to elucidate the precise steps involved in the bioactivation of Banoxantrone to AQ4. By analyzing the isotopic composition of the metabolites, scientists can gain insights into the enzymatic reactions responsible for this conversion.
The kinetic isotope effect is another important phenomenon that can be exploited. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can sometimes lead to a slower rate of metabolic reactions that involve the breaking of this bond. Studying these differences can provide valuable information about the rate-limiting steps in a drug's metabolism and can even be used to design drugs with improved pharmacokinetic profiles. nih.govacs.org
Table 2: Applications of Deuterium Labeling in Pharmaceutical Research
| Research Area | Application of this compound |
| Pharmacokinetics (ADME) | Tracing the absorption, distribution, metabolism, and excretion of the drug. musechem.comnih.gov |
| Metabolism Studies | Identifying and quantifying metabolites to understand the bioactivation pathway. |
| Mechanistic Elucidation | Investigating the enzymatic processes involved in the drug's mode of action. nih.govresearchgate.net |
| Bioanalytical Assays | Use as an internal standard for accurate quantification of the non-labeled drug. acs.org |
Bioreductive Activation and Metabolic Pathways of Banoxantrone D12 Dihydrochloride
Enzymatic Reduction Processes within Hypoxic Tumor Microenvironments
The therapeutic efficacy of Banoxantrone hinges on its selective activation within the hypoxic microenvironment of tumors. In normally oxygenated tissues, Banoxantrone remains in its largely non-toxic prodrug form. researchgate.net However, in the low-oxygen conditions characteristic of many solid tumors, the drug undergoes enzymatic reduction. nih.gov This reduction is a key step, converting the prodrug into a potent cytotoxic agent. nih.gov The process involves a sequential two-step, two-electron reduction. researchgate.netaacrjournals.org This targeted activation mechanism allows Banoxantrone to selectively kill cancer cells in hypoxic regions, which are often resistant to traditional therapies like radiation and chemotherapy. nih.govdrugbank.com
Identification and Characterization of Specific Reductases (e.g., Cytochrome P450 Enzymes)
Several enzymes have been identified as key players in the bioreductive activation of Banoxantrone. The primary activators are haem-containing reductases, with cytochrome P450 (CYP) enzymes being of particular importance. aacrjournals.orgnih.gov Specific CYP isoforms, including CYP2S1 and CYP2W1, which are often overexpressed in hypoxic tumor cells, are involved in the reduction process. ncats.io Other CYP enzymes such as CYP1A1, CYP1B1, CYP2B6, and CYP3A4 have also been implicated in the bioactivation of Banoxantrone. researchgate.net
In addition to cytochrome P450 enzymes, inducible nitric oxide synthase (iNOS) has been identified as another important reductase capable of activating Banoxantrone. nih.govncats.io Studies have shown that tumor cells with elevated levels of iNOS exhibit increased sensitivity to Banoxantrone, but only under hypoxic conditions. nih.gov This suggests that the expression levels of these specific reductases within a tumor could be a determining factor in the effectiveness of Banoxantrone treatment.
Formation and Stability of the Active Metabolite, AQ4
The enzymatic reduction of Banoxantrone (AQ4N) proceeds through a mono-N-oxide intermediate, known as AQ4M. researchgate.netncats.io This intermediate is then further reduced to the final active metabolite, AQ4. researchgate.netaacrjournals.org AQ4 is a stable, DNA-affinic compound and a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells. ncats.ioinvivochem.commedchemexpress.com By intercalating into and crosslinking DNA, and inhibiting topoisomerase II, AQ4 effectively halts the proliferation of cancer cells. nih.govinvivochem.com The stability of AQ4 is a key feature, allowing it to persist in the tumor microenvironment and exert its cytotoxic effects. ncats.iomedchemexpress.com
Below is a table summarizing the ex vivo metabolic rates of Banoxantrone in different tumor xenografts.
| Sample | Rate of AQ4 Formation (μmol/L/min/mg protein) | Rate of AQ4M Formation (μmol/L/min/mg protein) | Ratio AQ4M/AQ4 |
| Calu-6 | Data not available | Data not available | Data not available |
| RT112 | Data not available | Data not available | Data not available |
| Data from a study on the in vivo activation of the hypoxia-targeted cytotoxin AQ4N in human tumor xenografts. Specific values for the rates of metabolite formation were noted to be analyzed by HPLC but not explicitly provided in the abstract. aacrjournals.org |
Redox Chemistry and Oxidation Reactions of Banoxantrone D12 Dihydrochloride (B599025) in Biological Systems
The fundamental mechanism of Banoxantrone's activation is its redox chemistry. The prodrug, a bis-N-oxide, is designed to be reduced under hypoxic conditions. Oxygen acts as an inhibitor of this reduction process by competing with Banoxantrone for the haem center of the activating enzymes, such as cytochrome P450. researchgate.net This competition is a critical aspect of the drug's selectivity, as in well-oxygenated tissues, the enzymes are more likely to react with oxygen, leaving Banoxantrone in its inactive state.
The sequential two-electron reduction of the N-oxide groups is the core chemical transformation. researchgate.netaacrjournals.org This process converts the relatively non-toxic prodrug into the highly cytotoxic tertiary amine, AQ4. aacrjournals.org This irreversible conversion ensures that the active drug is localized within the hypoxic tumor cells where it is generated. drugbank.com
Molecular Mechanisms of Action of the Activated Metabolite, Aq4
DNA Intercalation and DNA Affinity Profile
A primary mechanism of AQ4's cytotoxic action is its function as a DNA intercalator. drugbank.commedchemexpress.com Intercalation is a process where a molecule inserts itself between the stacked base pairs of the DNA double helix. farmaciajournal.com The planar structure of AQ4's anthraquinone (B42736) ring is crucial for this activity, allowing it to fit into the space between DNA base pairs, thereby distorting the helical structure. researchgate.net This physical insertion disrupts the normal architecture of DNA, which is a prerequisite for subsequent interference with DNA metabolism.
The conversion from the prodrug Banoxantrone (AQ4N) to the active metabolite AQ4 is critical for its DNA-binding capability. Banoxantrone itself has no inherent affinity for DNA. nih.gov The bioreduction process in hypoxic cells, however, transforms it into the DNA-affinic AQ4, which can then bind strongly to DNA. rsc.orgnih.gov This high affinity helps to localize the cytotoxic agent within tumor tissue. nih.gov Studies have demonstrated that AQ4 has a remarkable affinity for DNA, allowing it to crosslink and bind intricately to the molecule. rsc.org This strong binding is a key feature of its mechanism, leading directly to the inhibition of enzymes that interact with DNA. rsc.orgnih.gov
| Feature | Banoxantrone (Prodrug) | AQ4 (Active Metabolite) |
| DNA Affinity | No intrinsic binding affinity. nih.gov | High affinity for DNA. rsc.orgnih.gov |
| Cytotoxicity | Low intrinsic toxicity. nih.gov | Potent cytotoxic agent. nih.govmedchemexpress.com |
| Mechanism | Bioreductive prodrug. | DNA intercalator and topoisomerase II inhibitor. drugbank.commedchemexpress.com |
Potent Inhibition of Topoisomerase II
Beyond simple DNA binding, AQ4 is a potent inhibitor of topoisomerase II. drugbank.comnih.govmedchemexpress.com Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication, transcription, and chromosome segregation. wikipedia.org They work by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling and untangling DNA. wikipedia.orgnih.gov
Topoisomerase II inhibitors, as a class of anti-cancer agents, function by trapping the enzyme in a covalent complex with DNA, known as the "cleavable complex". wikipedia.orgfrontiersin.org This action prevents the re-ligation of the DNA strands that the enzyme has cut, leading to the accumulation of permanent single- and double-strand breaks. wikipedia.orgfrontiersin.org AQ4 exerts its effect by inhibiting the catalytic activity of topoisomerase II, which, combined with its DNA intercalating properties, creates a formidable block to DNA processing. drugbank.comrsc.orgmedchemexpress.com The stabilization of the topoisomerase II-DNA complex by AQ4 is a central event in its cytotoxic cascade. drugbank.com
Consequential Disruption of DNA Replication and Transcriptional Processes
The dual actions of DNA intercalation and topoisomerase II inhibition by AQ4 have profound downstream consequences, most notably the severe disruption of DNA replication and transcription. rsc.orgnih.gov These processes are fundamental to cell survival and proliferation and are critically dependent on the structural integrity of the DNA template and the proper functioning of topoisomerase II. frontiersin.orgnih.gov
By intercalating into the DNA helix, AQ4 creates a physical blockade that can impede the progression of the replication fork, the molecular machinery responsible for copying DNA. rsc.org This interference can cause the replication machinery to stall, leading to what is known as replication stress. frontiersin.org Furthermore, the inhibition of topoisomerase II prevents the necessary untangling of DNA ahead of the replication fork, which also halts DNA synthesis. nih.gov This disruption of DNA replication is reflected in the ability of AQ4 to arrest the cell cycle. nih.govnih.gov Studies have shown that treatment with AQ4 can cause cells to accumulate in the S phase (the DNA synthesis phase) or the G2/M phase (the pre-mitotic and mitotic phases), consistent with its role in blocking DNA replication and segregation. nih.govnih.gov This cell cycle arrest prevents neoplastic cells from completing the division process.
Induction of Programmed Cell Death (Apoptosis) in Neoplastic Cells
The ultimate fate of a cancer cell subjected to the extensive DNA damage and replicative stress caused by AQ4 is the initiation of programmed cell death, or apoptosis. nih.govnih.gov Apoptosis is an orderly, energy-dependent process of cellular suicide that is a crucial mechanism for eliminating damaged or unwanted cells. plos.org The accumulation of irreparable DNA double-strand breaks, a direct result of topoisomerase II poisoning by AQ4, is a powerful trigger for apoptosis. wikipedia.org
Treatment with AQ4 has been shown to effectively induce apoptosis in various cancer cell lines. nih.govdntb.gov.ua For instance, in colorectal cancer cells, AQ4 treatment led to a marked increase in apoptosis, which was associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of key regulatory proteins commits the cell to a pathway of self-destruction. The induction of apoptosis is a hallmark of effective chemotherapy and underscores the therapeutic potential of AQ4's molecular mechanisms. nih.govresearchgate.net
Cellular and Subcellular Biological Activities
Selective Cytotoxicity Profiles Towards Hypoxic Tumor Cell Populations
A defining feature of Banoxantrone is its preferential toxicity toward cancer cells in hypoxic environments. Under normal oxygen levels (normoxia), the prodrug Banoxantrone (AQ4N) displays minimal cytotoxic activity. nih.govdovepress.com However, as oxygen levels decrease, its conversion to the active form, AQ4, accelerates, leading to a dramatic increase in cell-killing efficacy.
This selective cytotoxicity has been demonstrated across various cancer cell lines. For instance, in cultures of 9L rat gliosarcoma and H460 human non-small-cell lung carcinoma cells, Banoxantrone showed an approximately nine-fold greater cytotoxicity under hypoxic conditions (0.1% O₂) compared to normoxic conditions. nih.gov This differential effect is quantified by the Hypoxia Cytotoxicity Ratio (HCR), which compares the drug concentration required to kill 50% of cells (EC₅₀) under normoxic versus hypoxic conditions. nih.gov
Further research on Calu6 human lung carcinoma cells provided a clear dose-response relationship dependent on oxygen concentration. The concentration of Banoxantrone required to inhibit cell growth by 50% (IC₅₀) was significantly lower in hypoxic environments, indicating much higher potency. aacrjournals.org This selective action allows Banoxantrone to target the tumor regions that are often most resistant to conventional radiation and chemotherapy. drugbank.comnih.gov
Table 1: Hypoxia-Dependent Cytotoxicity of Banoxantrone (AQ4N) This table illustrates the increased cytotoxic effect of Banoxantrone in low-oxygen environments across different tumor cell lines.
| Cell Line | Condition | IC₅₀ / EC₅₀ (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| Calu6 | Normoxia | 29 | - | aacrjournals.org |
| Hypoxia (1% O₂) | 1.5 | 19.3 | aacrjournals.org | |
| Hypoxia (0.1% O₂) | 0.003 | 9667 | aacrjournals.org | |
| 9L | Normoxia vs. Hypoxia (0.1% O₂) | - | ~9 | nih.gov |
| H460 | Normoxia vs. Hypoxia (0.1% O₂) | - | ~9 | nih.gov |
Impact on Cellular Replication and Cell Cycle Progression under Hypoxic Conditions
The active metabolite of Banoxantrone, AQ4, exerts its cytotoxic effects primarily by functioning as a potent topoisomerase II inhibitor. nih.govrsc.orgdovepress.com Topoisomerase II is a critical enzyme that manages DNA tangles and supercoils during replication, transcription, and chromosome segregation. By inhibiting this enzyme, AQ4 prevents the re-ligation of the DNA strands after they have been cut, leading to the accumulation of double-strand breaks. rsc.org
This DNA damage triggers cellular checkpoint responses, culminating in cell cycle arrest, typically at the G2/M phase. This arrest prevents the cell from proceeding into mitosis with damaged DNA. Studies on colorectal cancer (CRC) cell lines HT-29 and CaR-1 under hypoxic conditions have confirmed this mechanism. Treatment with AQ4 led to a significant increase in the proportion of cells in the G2/M phase, effectively halting cellular replication. rsc.org This inhibition of a crucial enzyme for cell division is a key mechanism behind Banoxantrone's antitumor activity in hypoxic regions. dovepress.comnih.gov
Table 2: Effect of Activated Banoxantrone (AQ4) on Cell Cycle Progression Under Hypoxia This table shows the percentage increase of cells arrested in the G2/M phase following treatment with AQ4 in hypoxic conditions, indicating an interruption of cellular replication.
| Cell Line | Treatment Condition | Increase in G2/M Phase Population | Reference |
| HT-29 | Hypoxia + AQ4 | 63.8% | rsc.org |
| CaR-1 | Hypoxia + AQ4 | 14.3% | rsc.org |
Intracellular Localization and Retention Dynamics of Activated AQ4
The spatial distribution of Banoxantrone and its active metabolite within the cell is critical to its mechanism of action. Fluorescence imaging studies have revealed that the prodrug, AQ4N, resides within the cytoplasm of cells. japsonline.com Following its bioreduction in hypoxic conditions, the resulting active drug, AQ4, migrates and localizes to the perinuclear region. japsonline.com
This perinuclear accumulation is consistent with its role as a DNA-interacting agent. japsonline.com Once formed in the low-oxygen environment of a tumor, the highly DNA-affinic AQ4 is effectively trapped within the target cell. drugbank.com Confocal microscopy of tumor xenografts has confirmed this retention, showing that AQ4-related nuclear fluorescence co-localizes with hypoxic markers like Glut-1. aacrjournals.org This localization ensures that the cytotoxic agent is concentrated where it can inflict maximum damage on the cell's genetic material, while its stability allows it to persist within the tumor. nih.gov
Response of Quiescent Tumor Cells to Banoxantrone D12 Dihydrochloride (B599025) Activation
A significant challenge in cancer therapy is the presence of quiescent, or dormant, tumor cells. These cells, which are not actively dividing, are often found in hypoxic niches and are inherently resistant to conventional chemotherapies that target proliferating cells. nih.gov Banoxantrone offers a unique strategy to overcome this challenge.
The prodrug is activated to AQ4 within these hypoxic, quiescent cells, where the active metabolite then remains localized and stable. nih.govdrugbank.comresearchgate.net While the cell is dormant, the presence of AQ4 has little immediate effect. However, if these cells are later exposed to oxygen and nutrients—for instance, after the death of surrounding tumor cells due to radiation—they may be prompted to re-enter the cell cycle and begin replication. nih.govdrugbank.com It is at this moment of attempted proliferation that the latent AQ4 becomes lethal. By inhibiting topoisomerase II, it prevents the cell from successfully dividing, leading to cell death. nih.govnih.gov This mechanism effectively creates a "minefield" within the tumor, targeting quiescent cells at the point they attempt to contribute to cancer recurrence or regrowth.
Preclinical Efficacy Studies in Oncological Models
In Vitro Assessment of Antitumor Activity
The in vitro antitumor effects of Banoxantrone are largely dependent on the oxygenation status of the cancer cells.
Oxygenation-Dependent Cytotoxicity Across Various Cancer Cell Lines (e.g., NSCLC, Glioblastoma)
Banoxantrone's mechanism of action is rooted in its conversion to the cytotoxic agent AQ4 under hypoxic conditions. tocris.com This selective activation leads to significantly greater toxicity in oxygen-deprived environments, a common feature of solid tumors. drugbank.comnih.gov
Studies have demonstrated that Banoxantrone exhibits more than eight times higher cytotoxicity under hypoxic conditions compared to normoxic conditions in cell cultures of 9L rat gliosarcoma and H460 human non-small-cell lung carcinoma (NSCLC) cells. chemsrc.commedchemexpress.comnih.gov However, this pronounced hypoxia-selective cytotoxicity was not observed in eleven other human cancer cell lines, suggesting that the capacity for bioactivation is not universal among all cancer types. chemsrc.commedchemexpress.comnih.gov In Calu6 human NSCLC and U87MG glioblastoma cell lines, the retention of AQ4, the fluorescent cytotoxic metabolite of Banoxantrone, increased as oxygen concentration decreased, with negligible retention in normoxic cells. nih.gov Under oxic conditions, Banoxantrone shows little to no cytotoxic activity, with an IC50 greater than 100 μM in a panel of 60 tumor cell lines. tocris.com
The role of the enzyme DT-diaphorase in Banoxantrone's chemosensitivity has been investigated, with findings indicating a poor correlation between DT-diaphorase protein levels and sensitivity to the drug across various cancer cell lines. chemsrc.commedchemexpress.comnih.gov Furthermore, inhibitors of DT-diaphorase did not affect Banoxantrone's chemosensitivity. chemsrc.commedchemexpress.comnih.gov
Table 1: Oxygenation-Dependent Cytotoxicity of Banoxantrone
| Cell Line | Cancer Type | Hypoxic Cytotoxicity vs. Normoxic Cytotoxicity |
|---|---|---|
| 9L | Rat Gliosarcoma | > 8-fold higher |
| H460 | Human Non-Small-Cell Lung Carcinoma | > 8-fold higher |
| Calu6 | Human Non-Small-Cell Lung Carcinoma | Increased with reduced oxygenation |
| U87MG | Human Glioblastoma | Increased with reduced oxygenation |
Clonogenic Survival Assays under Varying Oxygen Tensions
Clonogenic survival assays have further substantiated the hypoxia-dependent cytotoxicity of Banoxantrone. These assays, which measure the ability of single cells to grow into colonies after treatment, have shown that Banoxantrone becomes increasingly cytotoxic as oxygen levels decrease. nih.gov In Calu6 cells, clonogenic survival assays demonstrated this clear trend. nih.gov Similarly, in HT1080 human fibrosarcoma cells with upregulated inducible nitric oxide synthase (iNOS) activity, a significant increase in sensitivity to Banoxantrone was observed, but only under conditions of reduced oxygenation. nih.gov When these cells were exposed to a combination of Banoxantrone and radiation, there was a much greater reduction in cell survival than with either treatment alone. nih.gov
Analysis of DNA Damage and Apoptotic Markers in Cell Cultures
The cytotoxic effect of Banoxantrone is mediated through its active metabolite, AQ4. chemsrc.commedchemexpress.comnih.gov AQ4 is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. tocris.comncats.io Unlike its prodrug form, AQ4 intercalates into DNA with high affinity, forming a stable and persistent complex. chemsrc.commedchemexpress.com This action leads to DNA damage and ultimately triggers cell death. chemsrc.commedchemexpress.com The induction of apoptosis, or programmed cell death, is a key consequence of this DNA damage. adooq.comglpbio.com
In Vivo Efficacy in Established Tumor Models
Preclinical studies in animal models have provided further evidence of Banoxantrone's antitumor efficacy, particularly in combination with other cancer therapies.
Evaluation of Tumor Growth Delay and Regression in Murine Xenograft Models
In murine xenograft models, Banoxantrone has demonstrated the ability to significantly delay tumor growth. invivochem.comsmolecule.com When administered as a single agent, it has shown efficacy in suppressing T50/80 tumors in BDF mice. invivochem.com However, its most significant effects are observed when used in combination with therapies that target well-oxygenated tumor cells, such as radiation and chemotherapy. chemsrc.commedchemexpress.cominvivochem.com
The combination of Banoxantrone with radiation has been shown to significantly enhance tumor growth delay. chemsrc.commedchemexpress.com This enhancement was observed with both single-dose and multi-fraction radiation regimens. chemsrc.commedchemexpress.com A notable finding is the long time window over which Banoxantrone can be administered to achieve a maximal effect, ranging from four days before to six hours after radiation. chemsrc.commedchemexpress.com This suggests that Banoxantrone effectively targets the hypoxic cells that are often resistant to radiation therapy. chemsrc.com
Similarly, Banoxantrone has been shown to enhance the antitumor effects of chemotherapeutic agents like cisplatin (B142131) and cyclophosphamide (B585). tocris.comchemsrc.commedchemexpress.com In xenograft models of RT112 bladder cancer and Calu-6 lung cancer, a single dose of Banoxantrone enhanced the response to treatment with cisplatin and radiation therapy. chemsrc.commedchemexpress.com
Table 2: In Vivo Efficacy of Banoxantrone in Murine Xenograft Models
| Tumor Model | Combination Therapy | Observed Effect |
|---|---|---|
| T50/80 | Radiation (single and multi-fraction) | Significantly enhanced tumor growth delay |
| RT112 (Bladder) | Cisplatin and Radiation | Enhanced response to treatment |
| Calu-6 (Lung) | Cisplatin and Radiation | Enhanced response to treatment |
| Mouse Tumor Model | Cyclophosphamide | Enhanced anti-tumor effect |
Assessment of Tumor Volume and Histopathological Changes in Response to Treatment
Histopathological analysis provided further insight into these changes. In Banoxantrone-treated tumors, there was an observed increase in necrotic volume. nih.gov This is consistent with the drug's mechanism of action, where the cytotoxic metabolite AQ4 kills hypoxic cells, leading to the conversion of hypoxic tissue into necrotic tissue. nih.gov
Mechanisms of Therapeutic Synergism and Combination Strategies
Synergistic Effects with Radiation Therapy
The combination of Banoxantrone with radiation therapy has been a key area of preclinical investigation, revealing a powerful synergistic relationship that enhances antitumor efficacy.
Enhancement of Antitumor Efficacy with Fractionated Radiation Regimens
Studies have consistently shown that Banoxantrone works synergistically with fractionated radiation to significantly delay tumor growth compared to either treatment alone. invivochem.comnih.govdrugbank.com This enhancement is observed in various preclinical tumor models. For instance, Banoxantrone has been shown to significantly enhance the tumor growth delay caused by radiation when administered both as a single high dose and in a multifraction regimen. medchemexpress.com The prodrug's ability to be activated in hypoxic tumor regions, which are notoriously resistant to radiation, complements the effects of radiotherapy on well-oxygenated cells. nih.govnih.govsigmaaldrich.com This dual-pronged attack on both cell populations within a tumor contributes to a more comprehensive and effective treatment outcome.
Targeting Reoxygenated Tumor Cells Post-Radiotherapy
A crucial aspect of the synergy between Banoxantrone and radiation lies in its ability to target reoxygenated tumor cells. invivochem.comnih.govsmolecule.com Following radiotherapy, which primarily kills oxygenated cells, the tumor landscape can change, leading to the reoxygenation of previously hypoxic and quiescent cells. nih.govdrugbank.com Banoxantrone, having been converted to its active and stable cytotoxic form, AQ4, within the hypoxic zones, remains localized. invivochem.comnih.govdrugbank.com When these formerly hypoxic cells become reoxygenated and attempt to re-enter the cell cycle to repopulate the tumor, they are then susceptible to the potent DNA intercalating and topoisomerase II inhibitory effects of the trapped AQ4, leading to their destruction. invivochem.comnih.govdrugbank.com This mechanism effectively turns the tumor's adaptive response to radiation into a therapeutic vulnerability.
Synergistic Effects with Conventional Chemotherapeutic Agents
Banoxantrone also demonstrates significant synergistic potential when combined with traditional chemotherapeutic drugs, further broadening its applicability in cancer treatment.
Combination with Cisplatin (B142131) and Cyclophosphamide (B585) in Preclinical Models
Preclinical studies have demonstrated the efficacy of Banoxantrone in combination with conventional chemotherapeutic agents like cisplatin and cyclophosphamide. invivochem.comnih.govdrugbank.com In various tumor models, the addition of Banoxantrone to cisplatin or chemoradiation regimens has been shown to be efficacious. invivochem.comnih.gov For example, a single dose of Banoxantrone enhanced the response of bladder and lung xenografts to treatment with cisplatin and radiation therapy. medchemexpress.comchemsrc.com Similarly, Banoxantrone enhances the anti-tumor effect of cyclophosphamide in mouse tumor models. This suggests that combining Banoxantrone with standard chemotherapy can target both the oxygenated and hypoxic compartments of a tumor, leading to improved therapeutic outcomes. invivochem.comnih.gov
Investigation of Enhanced Cytotoxicity and DNA Damage
The enhanced therapeutic effect of Banoxantrone in combination therapies is rooted in its ability to augment cytotoxicity and DNA damage. invivochem.com Under hypoxic conditions, Banoxantrone is converted to AQ4, a potent topoisomerase II inhibitor that intercalates into and crosslinks DNA, thereby inhibiting DNA replication and repair in tumor cells. invivochem.comnih.gov When combined with agents like cisplatin, which also induces DNA damage, or with radiation, the result is a multi-faceted assault on the cancer cells' genomic integrity. invivochem.comnih.gov This combined attack on both oxic and hypoxic cell populations can lead to increased cell killing beyond what can be achieved with either agent alone. invivochem.com The active metabolite, AQ4, is a potent cytotoxic agent toward both aerobic and hypoxic cells, and its stable, high-affinity binding to DNA leads to persistent complexes that can cause significant DNA damage and cell death. medchemexpress.com
Advanced Research Applications of Deuterium Labeling in Banoxantrone D12 Dihydrochloride Studies
Enhanced Pharmacokinetic and Pharmacodynamic Investigations
The use of deuterium (B1214612) labeling in Banoxantrone D12 dihydrochloride (B599025) provides researchers with a sophisticated tool for detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies. Pharmacokinetics describes how a drug moves through the body, while pharmacodynamics describes its effects on the body.
The primary advantage of deuterium labeling is the creation of a heavier version of the molecule that is chemically identical in its biological activity but distinguishable by mass spectrometry. This distinction allows for more precise measurements. Deuterium substitution can sometimes lead to a "deuterium isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve breaking this bond. nih.gov While awaiting specific evaluation for deuterated Banoxantrone analogues like OCT1002, this principle allows researchers to investigate the metabolic stability of the compound. nih.gov
In pharmacodynamic studies, the conversion of the Banoxantrone prodrug to the active topoisomerase II inhibitor, AQ4, is a key event. nih.govdrugbank.com By using the deuterated form, researchers can precisely track this conversion. The retention of deuterium in the activated drug form also has the potential to modify non-covalent interactions between molecules, offering a subtle yet powerful way to study the drug-target engagement at a molecular level. nih.gov
| Research Parameter | Application of Deuterium Labeling | Research Finding/Advantage | Citation |
| Metabolic Stability | Comparison of metabolic rates between deuterated and non-deuterated forms. | Potential to slow metabolism (kinetic isotope effect), allowing for detailed study of metabolic pathways. | nih.gov |
| Drug Activation | Tracking the bioreductive conversion of Banoxantrone D12 to its active metabolite (deuterated AQ4). | Precise quantification of the active form generated in hypoxic environments. | nih.govdrugbank.com |
| Molecular Interactions | Investigating the binding of the deuterated active metabolite to its target, topoisomerase II. | The presence of deuterium may alter molecular interactions, providing insights into the drug-target complex. | nih.gov |
Tracing and Distribution Studies of Banoxantrone D12 Dihydrochloride in Biological Systems
A significant challenge in pharmacology is understanding where a drug goes in the body and how it accumulates in target tissues versus non-target tissues. Deuterium labeling makes this compound an excellent tracer for such studies. smolecule.com
Because the deuterated compound can be clearly distinguished from its natural, non-labeled counterpart by mass spectrometry, researchers can administer Banoxantrone D12 and accurately follow its journey through a biological system. This allows for the precise measurement of the drug and its metabolites in various tissues and fluids over time.
Research has shown that Banoxantrone is designed to selectively target and accumulate in hypoxic tumor tissues and lymphoid tissues. drugbank.com The active form, AQ4, is preferentially generated and localized within these hypoxic cells. nih.govdrugbank.com Using Banoxantrone D12, scientists can verify and quantify this selective distribution, confirming that the prodrug reaches its intended site of action and is converted to the active cytotoxin in the target environment. This provides critical data on tissue penetration and persistence, which are key factors in therapeutic efficacy. nih.gov
Application as an Internal Standard in Quantitative Mass Spectrometry-Based Assays
In analytical chemistry, particularly in pharmaceutical research, the accurate quantification of a drug in a biological sample (like blood or tissue) is essential. Liquid chromatography-mass spectrometry (LC-MS) is a common and powerful technique for this purpose. However, variations during sample preparation and analysis can lead to inaccuracies. To correct for this, an internal standard is added to every sample.
This compound is ideally suited for use as an internal standard in the quantitative analysis of the non-labeled Banoxantrone. medchemexpress.comtargetmol.cnglpbio.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during extraction, chromatography, and ionization, but is clearly distinguishable by the mass spectrometer.
Since Banoxantrone D12 has the same chemical structure and properties as Banoxantrone, it experiences the same potential losses during sample processing and the same response in the analytical system. However, its higher mass (due to the 12 deuterium atoms) allows the mass spectrometer to detect it separately from the non-labeled drug. By comparing the signal of the known amount of added Banoxantrone D12 to the signal of the Banoxantrone in the sample, researchers can calculate the concentration of Banoxantrone with high precision and accuracy. targetmol.cn
Contribution to Understanding Drug Metabolism and Clearance in Research Settings
The metabolism of a drug—how it is chemically altered by the body—and its subsequent clearance are fundamental to understanding its behavior and efficacy. Banoxantrone is a prodrug that requires metabolic activation to function. nih.gov It is converted to its active form, AQ4, by cytochrome P450 (CYP) enzymes, which are often upregulated in hypoxic tumor cells. nih.govncats.io
The use of this compound offers a powerful method to probe these metabolic pathways. The kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down a metabolic reaction, is a key principle. By comparing the rate and products of metabolism between Banoxantrone and Banoxantrone D12, researchers can identify which specific chemical positions on the molecule are most susceptible to metabolic change. This helps pinpoint the exact enzymes responsible for the drug's activation and subsequent breakdown.
Future Research Directions and Unanswered Questions
Elucidation of Specific Enzymatic Systems Governing Prodrug Activation in Diverse Tumor Types
Banoxantrone is a bioreductive prodrug that requires enzymatic activation under hypoxic conditions to be converted into its cytotoxic form, AQ4, a potent topoisomerase II inhibitor. rndsystems.cominvivochem.com While it is known that this activation is facilitated by reductases, the specific enzymes involved and their prevalence across different cancer types are not fully understood.
Initial research has implicated several enzyme families in this bio-reductive process:
Cytochrome P450 (CYP450) Enzymes: Multiple sources indicate that CYP450 enzymes, which can be upregulated in certain tumors, play a crucial role in converting Banoxantrone to AQ4 in the low-oxygen environment of solid tumors. invivochem.comcancer.govnih.govdrugbank.com
Haem-Containing Reductases: The activation of Banoxantrone is also attributed to haem-containing reductases. nih.govnih.gov A key example is inducible nitric oxide synthase (iNOS), which has been shown to activate the prodrug. nih.govnih.govmedkoo.com
However, the expression and activity of these enzymes can vary significantly between different tumor types and even within the heterogeneous microenvironment of a single tumor. Future research must address the need to identify the full spectrum of reductases capable of activating Banoxantrone. A critical unanswered question is which specific CYP450 isoforms are most efficient at this conversion and how their expression levels in various human cancers—such as non-small cell lung cancer, glioblastoma, and others—correlate with potential drug efficacy. nih.gov Investigating the enzymatic landscape is crucial, as the limited bioactivation in some cancer cell lines in vitro has been noted as a potential disadvantage. nih.gov A deeper understanding of these enzymatic systems will be fundamental for predicting which tumor types are most likely to respond to Banoxantrone therapy.
Exploration of Novel Combination Partners and Multimodal Therapeutic Approaches
The selective targeting of hypoxic cells by Banoxantrone makes it an ideal candidate for combination therapies designed to attack both hypoxic and well-oxygenated tumor cell populations. cancer.gov Preclinical studies have already demonstrated its ability to enhance the efficacy of conventional treatments.
Established Combinations:
Chemotherapy: Banoxantrone has been shown to enhance the anti-tumor effect of agents like cyclophosphamide (B585). rndsystems.com It has also proven efficacious when combined with cisplatin (B142131). drugbank.com
Radiotherapy: A significant synergistic effect has been observed when Banoxantrone is combined with radiation. drugbank.com This combination is particularly effective in tumor cells with elevated levels of iNOS, augmenting cell killing in hypoxic regions without increasing toxicity in normal tissues. nih.govnih.gov
The future of Banoxantrone research lies in exploring novel, multimodal strategies. nih.govamegroups.org This includes partnerships with targeted therapies and immunotherapies. For instance, combining Banoxantrone with anti-angiogenic agents could potentially induce further hypoxia, thereby enhancing the activation of the prodrug. frontiersin.org Similarly, its use alongside immune checkpoint inhibitors could be beneficial, as hypoxia is a known factor in immune suppression. By eliminating hypoxic cells, Banoxantrone could potentially improve the tumor microenvironment for a more robust anti-tumor immune response. Further studies should investigate these and other combinations, such as with PARP inhibitors, given that Banoxantrone's active form, AQ4, is a DNA-damaging agent. glpbio.com
| Combination Partner | Rationale | Supporting Evidence/Future Direction |
| Cyclophosphamide | Targets oxygenated cells, complementing Banoxantrone's action on hypoxic cells. | Proven to enhance anti-tumor effect in a mouse tumor model. rndsystems.com |
| Cisplatin | Standard chemotherapy, targets replicating cells. | Shown to be an efficacious combination in preclinical models. drugbank.com |
| Radiation Therapy | Standard locoregional treatment that is less effective against hypoxic cells. | Synergistically delays tumor growth; effect is enhanced in tumors with high iNOS levels. nih.govdrugbank.comnih.gov |
| Anti-Angiogenic Agents | May increase tumor hypoxia, thereby increasing the pool of cells susceptible to Banoxantrone. | This approach has been explored with other HAPs like TH-302, suggesting a promising avenue for Banoxantrone. frontiersin.org |
| Immune Checkpoint Inhibitors | Hypoxia contributes to an immunosuppressive tumor microenvironment; eliminating hypoxic cells may improve immune response. | Future studies are needed to see if Banoxantrone can remodel the tumor microenvironment to be more permissive to immunotherapy. |
| PARP Inhibitors | The active metabolite AQ4 causes DNA damage via topoisomerase II inhibition, which could be synergistic with inhibitors of DNA repair. | A logical next step for investigation based on the mechanism of action. glpbio.com |
Development of Advanced Non-Invasive Imaging Modalities for Tracking Drug Activation and Hypoxia
A significant challenge in the clinical development of hypoxia-activated prodrugs is the ability to non-invasively monitor tumor hypoxia and confirm that the drug is being activated at its intended target site. nih.gov The development of advanced imaging techniques is therefore a critical area for future research.
Recent studies have shown promise for using Oxygen-Enhanced Magnetic Resonance Imaging (OE-MRI) in combination with perfusion imaging (dynamic contrast-enhanced MRI, DCE-MRI) to track the effects of Banoxantrone. nih.govnih.gov This multimodal imaging approach has successfully demonstrated that Banoxantrone treatment leads to a reduction in the volume of hypoxic tumor tissue, which is converted into necrotic tissue, consistent with the cytotoxic action of the activated drug AQ4. nih.govnih.gov
While OE-MRI and Positron Emission Tomography (PET) with hypoxia-specific tracers can map hypoxic regions, future advancements should focus on developing imaging agents that can directly and specifically detect the activated form of the drug, AQ4. nih.govthno.org This would provide definitive proof of target engagement and could help correlate the extent of drug activation with therapeutic response. Modalities like fluorescence imaging, which is highly sensitive, could be explored for this purpose, perhaps through the development of probes that become fluorescent upon interaction with AQ4 or the specific enzymatic activity that produces it. thno.orgmdpi.com Such techniques would be invaluable tools in both preclinical research and eventual clinical trials to visualize drug action in real-time.
Investigation of Potential Mechanisms of Acquired Resistance to Hypoxia-Activated Prodrugs
As with any cancer therapy, the potential for tumors to develop acquired resistance is a significant concern. While specific mechanisms of resistance to Banoxantrone have not been extensively documented, it is a critical area for future investigation. Research into other hypoxia-activated prodrugs (HAPs) can provide a roadmap for these studies. frontiersin.orgenscm.fr
Potential mechanisms that require exploration include:
Downregulation of Activating Enzymes: Tumors could acquire resistance by reducing the expression or activity of the key enzymes, such as specific cytochrome P450 isoforms or iNOS, that are responsible for converting Banoxantrone into its active form, AQ4. nih.gov
Alterations in the Tumor Microenvironment: Changes in tumor metabolism or vascularization could potentially reduce the severely hypoxic regions required for efficient drug activation.
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could potentially remove the active metabolite AQ4 from the tumor cells before it can exert its cytotoxic effect.
Upregulation of DNA Repair Pathways: Since AQ4 is a topoisomerase II inhibitor that causes DNA damage, cancer cells could develop resistance by enhancing their DNA damage response and repair mechanisms.
Future studies should aim to generate Banoxantrone-resistant cancer cell lines and analyze their genomic and proteomic profiles to identify the specific changes that confer resistance. Understanding these mechanisms is essential for developing strategies to overcome resistance and for designing more robust therapeutic combinations.
Identification of Biomarkers for Predicting Response and Optimizing Patient Stratification in Preclinical Research
To maximize the therapeutic benefit of Banoxantrone and select the patients most likely to respond, the identification and validation of predictive biomarkers are paramount. crownbio.com The development of companion diagnostics alongside novel HAPs is a growing trend. europa.eu Future preclinical research should focus on establishing a suite of biomarkers for Banoxantrone.
Potential biomarkers that warrant investigation include:
Tumor Hypoxia Levels: The most fundamental prerequisite for Banoxantrone activity is hypoxia. Pre-treatment assessment of tumor hypoxia using imaging techniques like PET or OE-MRI could serve as a primary patient selection tool. nih.govthno.org High pretreatment levels of hypoxia are known to predict poor outcomes with standard therapies and could identify ideal candidates for HAP therapy. nih.gov
Expression of Activating Enzymes: Quantifying the levels of key activating enzymes, such as iNOS or specific CYP450 isoforms, in tumor biopsies could be a powerful predictive biomarker. nih.govnih.gov Tumors with high expression of these enzymes may exhibit enhanced sensitivity to the drug.
DNA Repair Pathway Status: Given that AQ4 targets topoisomerase II, the status of DNA repair pathways within the tumor could influence response. glpbio.com Tumors with pre-existing deficiencies in certain DNA repair mechanisms, analogous to the use of PARP inhibitors in BRCA-mutated cancers, might be more vulnerable. europa.eu
Circulating Biomarkers: Exploring liquid biopsy approaches to detect circulating tumor DNA (ctDNA) or other molecules that correlate with the tumor's hypoxic state or enzymatic profile could provide a less invasive method for patient stratification and monitoring. mdpi.com
Developing and validating these biomarkers in preclinical models is a critical step before they can be translated into clinical trial designs for effective patient stratification. frontiersin.orgamegroups.orgnih.gov
Exploration of Banoxantrone D12 Dihydrochloride (B599025) in Other Research Areas and Signaling Pathways
The primary and well-established mechanism of action for activated Banoxantrone (AQ4) is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. invivochem.comglpbio.comglpbio.com This places its activity squarely within the DNA Damage Response signaling pathway. However, future research could explore its impact on other cellular processes and signaling networks.
The use of the stable isotope-labeled version, Banoxantrone D12 dihydrochloride, is a key tool for these future explorations, particularly in pharmacokinetic and metabolic studies to precisely track the compound's fate. medchemexpress.com
Key areas for further pathway analysis include:
Nitric Oxide (NO) Signaling: The activation of Banoxantrone by inducible nitric oxide synthase (iNOS) provides a direct link to NO signaling. nih.govnih.gov NO itself has complex roles in cancer, including effects on cell death, proliferation, and angiogenesis. Future studies could investigate whether Banoxantrone, by interacting with iNOS, modulates other downstream effects of the NO pathway.
Bystander Effect: An efficient bystander cell-killing effect has been reported for Banoxantrone. nih.gov The mechanisms governing this effect—whereby the death of targeted hypoxic cells leads to the death of neighboring cells—are not fully understood and warrant detailed investigation. This could involve the release of damage-associated molecular patterns (DAMPs) that stimulate an immune response or the diffusion of the stable AQ4 metabolite to nearby cells.
Interaction with Cell Cycle Checkpoints: As a DNA damaging agent, AQ4 likely activates cell cycle checkpoints, such as the G2/M checkpoint, to halt cell division. A detailed analysis of its effects on cyclins, cyclin-dependent kinases (CDKs), and other cell cycle regulators could reveal further opportunities for rational drug combinations.
By expanding the investigation beyond its primary target, researchers may uncover novel mechanisms and applications for this compound, potentially broadening its therapeutic utility.
Q & A
Q. What is the mechanism of action of Banoxantrone D12 dihydrochloride under hypoxic conditions, and how can researchers validate its bioreductive activation in tumor models?
this compound (AQ4N-d12) is a deuterated bioreductive prodrug activated in hypoxic tumor microenvironments. It is enzymatically reduced to AQ4, a DNA intercalator and potent topoisomerase II inhibitor . To validate activation:
- Use hypoxia chambers or 3D tumor spheroids to simulate low-oxygen conditions.
- Quantify AQ4 formation via HPLC or LC-MS, comparing deuterated vs. non-deuterated forms to track metabolic stability .
- Measure downstream DNA damage markers (e.g., γH2AX) to confirm topoisomerase II inhibition .
Q. How should researchers design experiments to distinguish the effects of Banoxantrone D12 from its non-deuterated counterpart?
- Conduct comparative pharmacokinetic (PK) studies using mass spectrometry to assess differences in metabolic stability and tissue distribution due to deuterium labeling .
- Use isotopic tracing in co-culture models to evaluate whether deuterium substitution alters hypoxic selectivity or cytotoxicity .
- Validate deuterium incorporation via NMR or high-resolution MS to ensure isotopic purity (>98% atom% D) .
Q. What are the key considerations for detecting and quantifying Banoxantrone D12 in biological matrices?
- Employ stable isotope dilution assays (SIDA) with LC-MS/MS for precise quantification, leveraging deuterium labeling to differentiate from endogenous analogs .
- Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference, particularly in lipid-rich tissues .
- Validate methods using spike-recovery experiments in plasma, tumor homogenates, and liver microsomes .
Advanced Research Questions
Q. How can nanoparticle delivery systems enhance the tumor-specific activation of this compound?
Banoxantrone D12’s hypoxia-selective activation can be amplified using smart nanocarriers:
- Hypoxia-responsive liposomes : Encapsulate Banoxantrone D12 with photosensitizers (e.g., 64Cu-hCe6) to induce localized hypoxia via photodynamic therapy, triggering AQ4 release .
- GSH-responsive nanoparticles : Use tetrasulfide-bonded organosilica nanoparticles to exploit tumor-overexpressed glutathione (GSH). GSH cleaves bonds, releasing Banoxantrone D12 and glucose oxidase (GOx), which further depletes oxygen to exacerbate hypoxia .
- Validate efficacy in orthotopic tumor models using bioluminescence imaging to track drug release and tumor regression .
Q. What strategies address conflicting data on Banoxantrone D12’s off-target effects in immune-microenvironment studies?
- Contradiction analysis : In models reporting immune activation (e.g., enhanced dendritic cell antigen presentation ) vs. immunosuppression (e.g., Notch pathway inhibition ):
- Use single-cell RNA sequencing to map immune cell populations post-treatment.
- Conduct cytokine profiling (e.g., IL-6, TNF-α) to distinguish pro-inflammatory vs. suppressive responses .
Q. How can Banoxantrone D12 be integrated into combinatorial regimens to overcome topoisomerase II inhibitor resistance?
- Synergy screening : Pair Banoxantrone D12 with PARP inhibitors (e.g., Olaparib) in BRCA-mutated models, leveraging AQ4-induced DNA damage and PARP-mediated repair blockade .
- Resistance reversal : Pre-treat cells with hypoxia-inducing agents (e.g., CoCl₂) to upregulate bioreductive enzymes (e.g., CYP450), enhancing AQ4 activation in resistant lines .
- In vivo validation : Use patient-derived xenografts (PDXs) with acquired topoisomerase II mutations to test combinatorial efficacy .
Methodological and Analytical Questions
Q. What protocols ensure reproducible hypoxia induction in Banoxantrone D12 studies?
- In vitro : Use anaerobic chambers (<0.1% O₂) or chemical hypoxia mimetics (e.g., deferoxamine) for 24–48 hours. Confirm hypoxia via HIF-1α Western blotting .
- In vivo : Employ window chamber models or intravital imaging to monitor real-time hypoxia in tumors .
Q. How do researchers validate the deuterium labeling efficiency of Banoxantrone D12 in synthesis batches?
- QC workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
